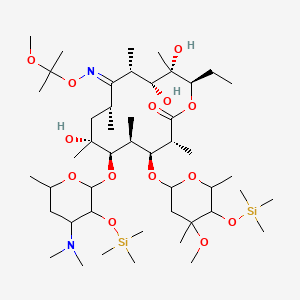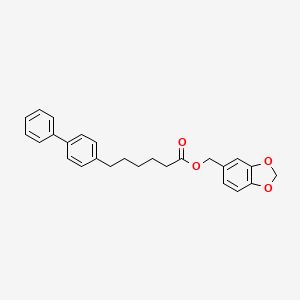
Monoacylglycerol Lipase Inhibitor 21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoacylglycerol Lipase Inhibitor 21, also known as MAGL Inhibitor 21, is a biochemical compound that selectively binds to Monoacylglycerol Lipase (MAGL) and reversibly blocks the enzyme’s activity . It is a key enzyme involved in the metabolism of 2-arachidonoylglycerol (2-AG), a neuroprotective endocannabinoid linked to the generation of pro- and anti-inflammatory molecules . The compound is a reversible blocker of 2-AG hydrolysis .
Molecular Structure Analysis
The molecular formula of Monoacylglycerol Lipase Inhibitor 21 is C26H26O4 . The formal name of the compound is [1,1’-biphenyl]-4-hexanoic acid, 1,3-benzodioxol-5-ylmethyl ester . The compound is a crystalline solid .Chemical Reactions Analysis
The key pharmacophoric elements that appear to be important for inhibitory activity are: (a) a carbonyl group able to interact in the oxyanion hole of the enzyme, (b) an aromatic portion also comprising a heterocyclic nucleus involved in van der Waals interactions in a closed hydrophobic region of the binding site, and © a second aromatic portion, which interacts in the opening .Physical And Chemical Properties Analysis
Monoacylglycerol Lipase Inhibitor 21 is a crystalline solid . It is soluble in DMF and DMSO at 30 mg/ml, and in Ethanol at 0.5 mg/ml .Mécanisme D'action
Propriétés
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 6-(4-phenylphenyl)hexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O4/c27-26(28-18-21-13-16-24-25(17-21)30-19-29-24)10-6-1-3-7-20-11-14-23(15-12-20)22-8-4-2-5-9-22/h2,4-5,8-9,11-17H,1,3,6-7,10,18-19H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFJKVGCIWVHQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)CCCCCC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monoacylglycerol Lipase Inhibitor 21 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
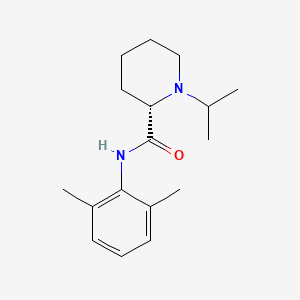
![2-Methyl-6-[(methylcarbamoyl)amino]benzoic acid](/img/structure/B570573.png)

![Fucose, L-, [6-3H]](/img/structure/B570579.png)
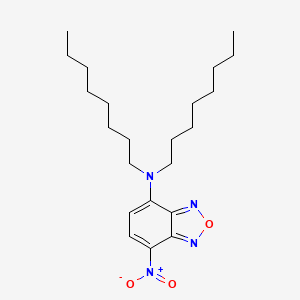
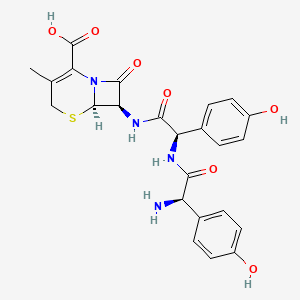
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)
![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)
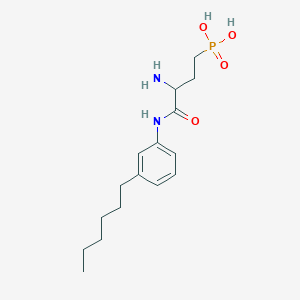
![2-[Acetyl(hydroxy)amino]butanoic acid](/img/structure/B570588.png)
